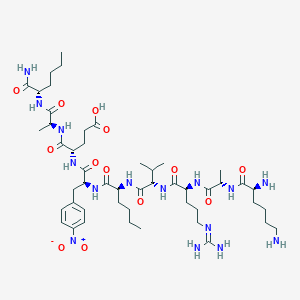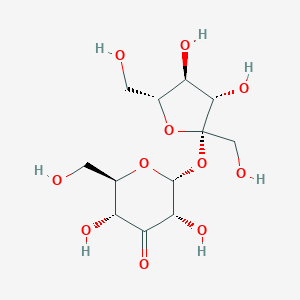
4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Übersicht
Beschreibung
“4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile” is a chemical compound with the formula C₇H₈N₄S . It is a slightly yellow to cream powder .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile”, has been a topic of interest in organic chemistry . These compounds are often synthesized as ATP mimicking tyrosine kinase inhibitors . The synthesis involves reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .Molecular Structure Analysis
The molecular structure of “4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile” consists of a pyrimidine ring with an amino group at the 4th position, a methyl group at the 2nd position, a methylsulfanyl group at the 6th position, and a carbonitrile group at the 5th position .Chemical Reactions Analysis
Pyrimidine derivatives, including “4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile”, are often used in hetero-annulation reactions . These compounds are convenient synthons for obtaining fused pyrimidines .Physical And Chemical Properties Analysis
“4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile” has a molecular weight of 180.23 g/mol . The melting point is reported to be between 237 and 239 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis and Derivatives : 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile is utilized in the synthesis of various chemical compounds. For instance, its reaction with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines, showcasing its role in creating structurally diverse compounds (Briel, Franz, & Dobner, 2002). Additionally, it serves as a precursor for 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, indicating its versatility in heterocyclic chemistry (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Antimicrobial Properties : The compound and its derivatives exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Bhat & Begum, 2021).
Structural and Molecular Studies
Crystal Structure Analysis : The structural properties of derivatives of 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile have been studied, contributing to a deeper understanding of molecular geometry and interactions in crystalline forms (Glidewell, Low, Marchal, & Quesada, 2003). Another study focused on the crystal structure and biological activities of similar derivatives, providing insights into the compound's potential medicinal applications (Mo, Wen-yan, He, & Hong-wu, 2007).
Spectroscopic Studies : Vibrational spectral analysis and quantum chemical methods have been employed to investigate the structural and spectroscopic characteristics of chloropyrimidine derivatives of this compound. These studies are crucial in understanding its molecular behavior (Gupta, Sharma, Virdi, & Ram, 2006). Moreover, spectroscopic investigation has also been used to predict the nonlinear optical behavior of certain derivatives, suggesting applications in photonics and materials science (Alzoman et al., 2015).
Molecular Docking and Drug Design
- Potential as Dihydrofolate Reductase Inhibitors : Structural characterization studies have suggested that derivatives of this compound could be potential inhibitors of the dihydrofolate reductase enzyme, which is significant for drug design and development (Al-Wahaibi et al., 2021).
Zukünftige Richtungen
Pyrimidine derivatives, including “4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile”, continue to attract the attention of researchers due to their wide spectrum of biological activity . They are being studied for their potential use in the development of new drugs . Future research will likely focus on exploring their therapeutic potential and improving their synthesis methods .
Eigenschaften
IUPAC Name |
4-amino-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-10-6(9)5(3-8)7(11-4)12-2/h1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSJZNUNABMWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)SC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369421 | |
| Record name | 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
CAS RN |
135158-59-7 | |
| Record name | 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)




![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)


